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Compound of Interest

Compound Name:
2-Fluoro-6-(trifluoromethyl)benzoyl

chloride

Cat. No.: B026315 Get Quote

CAS Number: 109227-12-5

For inquiries and purchasing, please contact our sales department.

This technical guide provides an in-depth overview of 2-Fluoro-6-(trifluoromethyl)benzoyl
chloride, a key building block in the synthesis of complex organic molecules for the

pharmaceutical and agrochemical industries.

Physicochemical Properties
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a colorless to nearly colorless clear liquid. Its

properties are summarized in the table below for easy reference and comparison.
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Property Value Reference

CAS Number 109227-12-5 [1][2][3][4]

Molecular Formula C₈H₃ClF₄O [1][2][4]

Molecular Weight 226.56 g/mol [1][2][3][4]

Purity ≥97% (GC) [1][3]

Appearance
Colorless to almost colorless

clear liquid

Boiling Point 194 °C [2]

Density 1.465 - 1.47 g/mL [2]

Refractive Index (n20D) 1.45

Flash Point 82 °C (179.6 °F) - closed cup [3]

Storage Temperature 2 - 8 °C

Applications in Synthesis
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a versatile reagent, primarily utilized as an

intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a

fluorine and a trifluoromethyl group on the benzoyl moiety can significantly enhance the

metabolic stability and bioactivity of the resulting compounds.[3]

Its high reactivity as an acyl chloride allows for the efficient introduction of the 2-fluoro-6-

(trifluoromethyl)benzoyl group into a wide range of molecules, particularly through reactions

with amines to form amides. This makes it a valuable tool for medicinal chemists and

researchers in drug discovery and development.

Experimental Protocols
The following are representative experimental protocols for the synthesis of the precursor 2-

Fluoro-6-(trifluoromethyl)benzoic acid and its subsequent conversion to the title compound, as

well as a general procedure for its use in amide synthesis.
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Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid
A plausible synthetic route to the precursor acid can be adapted from methodologies used for

structurally similar compounds. One common approach involves the ortho-lithiation of 1-fluoro-

3-(trifluoromethyl)benzene, followed by carboxylation.

Materials:

1-Fluoro-3-(trifluoromethyl)benzene

n-Butyllithium (n-BuLi) in hexanes

Dry tetrahydrofuran (THF)

Dry ice (solid CO₂)

Diethyl ether

Hydrochloric acid (HCl), 1 M

Magnesium sulfate (MgSO₄)

Argon or Nitrogen gas supply

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

thermometer, and an argon inlet is charged with 1-fluoro-3-(trifluoromethyl)benzene and dry

THF under an inert atmosphere.

The solution is cooled to -78 °C using a dry ice/acetone bath.

n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the

temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

An excess of crushed dry ice is added portion-wise to the reaction mixture. The mixture is

allowed to slowly warm to room temperature overnight with continuous stirring.

The reaction is quenched by the addition of 1 M HCl.
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The aqueous layer is extracted with diethyl ether. The combined organic layers are washed

with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed

under reduced pressure to yield the crude 2-Fluoro-6-(trifluoromethyl)benzoic acid.

The crude product can be purified by recrystallization or column chromatography.

Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoyl
chloride
The conversion of the carboxylic acid to the acid chloride can be achieved using a variety of

chlorinating agents, such as thionyl chloride or oxalyl chloride.

Materials:

2-Fluoro-6-(trifluoromethyl)benzoic acid

Oxalyl chloride

Dry dichloromethane (DCM)

N,N-Dimethylformamide (DMF), catalytic amount

Argon or Nitrogen gas supply

Procedure:

To a stirred solution of 2-Fluoro-6-(trifluoromethyl)benzoic acid in dry dichloromethane under

an inert atmosphere, a catalytic amount of DMF is added.

Oxalyl chloride is added dropwise to the solution at room temperature.

The reaction mixture is stirred at room temperature for 1-2 hours, or until the evolution of gas

ceases.

The solvent and excess oxalyl chloride are removed under reduced pressure to yield 2-
Fluoro-6-(trifluoromethyl)benzoyl chloride, which can often be used in the next step

without further purification.
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General Protocol for Amide Synthesis (Schotten-
Baumann Reaction)
2-Fluoro-6-(trifluoromethyl)benzoyl chloride readily reacts with primary and secondary

amines to form the corresponding amides.

Materials:

2-Fluoro-6-(trifluoromethyl)benzoyl chloride

A primary or secondary amine

A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

Procedure:

The amine is dissolved in the chosen solvent, and the solution is cooled in an ice bath.

The base is added to the stirred solution.

A solution of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride in the same solvent is added

dropwise to the amine solution, maintaining a low temperature.

The reaction mixture is stirred at room temperature until the reaction is complete (monitored

by TLC or LC-MS).

Upon completion, the reaction mixture is washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated to yield the crude amide.

The product can be purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b026315?utm_src=pdf-body
https://www.benchchem.com/product/b026315?utm_src=pdf-body
https://www.benchchem.com/product/b026315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While 2-Fluoro-6-(trifluoromethyl)benzoyl chloride is not itself a biologically active molecule

that directly participates in signaling pathways, it is a crucial building block for the synthesis of

compounds that are. For instance, it can be used to synthesize analogs of non-steroidal anti-

inflammatory drugs (NSAIDs) like Celecoxib, which are inhibitors of the cyclooxygenase-2

(COX-2) enzyme. The COX-2 enzyme is a key player in the arachidonic acid signaling

pathway, which is involved in inflammation and pain.

Below are diagrams illustrating a typical synthetic workflow using this compound and the

biological pathway targeted by the resulting products.

Synthesis of a Bioactive Amide
2-Fluoro-6-(trifluoromethyl)benzoyl
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Caption: Synthetic workflow for a bioactive amide.
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Simplified Arachidonic Acid Signaling Pathway
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Caption: Targeted biological signaling pathway.

Safety Information
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is classified as a combustible and corrosive

hazardous material. It is a skin corrosive (Category 1B). Appropriate personal protective

equipment (PPE), including faceshields, gloves, goggles, and a suitable respirator, should be

worn when handling this compound.[3] Work should be conducted in a well-ventilated fume

hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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